Soluble Guanylyl Cyclase Stimulators: Compounds like BAY 41-2272, featuring a piperazinyl group, act as nitric oxide-independent soluble guanylyl cyclase stimulators, potentially useful for treating erectile dysfunction [, ].
Lysosome Visualization Agents: NBD-PZ, a fluorescent probe containing a piperazinyl group, has shown promise in visualizing lysosomes in live cells, offering a cost-effective alternative to existing probes [].
Related Compounds
1,2-Diphenyl-2-(1-piperazinyl)ethanol Derivatives
Compound Description: This series of compounds, including various derivatives with substitutions on the phenyl rings and the piperazine nitrogen, were investigated for their analgesic activity. Notably, the erythro isomers exhibited significantly higher analgesic potency compared to their threo counterparts. Some derivatives, particularly those with a p-methoxybenzyl group on the piperazine nitrogen and substitutions on the 2-phenyl ring, demonstrated analgesic activity two to three times that of codeine [, ].
2-(1-Piperazinyl)ethanol
Compound Description: This compound served as the subject of a quantum chemical study investigating its molecular structure, vibrational spectra, NMR, UV, and electronic properties [].
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Research indicates it induces vasorelaxation in rat mesenteric arteries through both cGMP-dependent and -independent pathways, including the inhibition of calcium influx []. Additionally, BAY 41-2272 demonstrates synergistic effects with NO donors, suggesting a potential therapeutic advantage by reducing the required nitrovasodilator dosage []. Studies on corpus cavernosum tissue further revealed that BAY 41-2272 induces relaxation, elevates cGMP levels, and inhibits superoxide formation and NADPH oxidase expression [].
Compound Description: SUVN-502 acts as a potent and selective serotonin 6 (5-HT6) receptor antagonist []. Its high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and selectivity over other target sites make it a promising candidate for treating cognitive disorders, particularly Alzheimer’s disease []. Preclinical studies show SUVN-502 possesses favorable oral bioavailability, brain penetration, and efficacy, with synergistic effects observed when combined with donepezil and memantine [].
4-(( (cid:1) - S )- (cid:1) -((2 S ,5 R )-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)- N , N -diethylbenzamide (DPI-221)
Compound Description: DPI-221 functions as a selective μ-opioid receptor agonist, exhibiting high affinity for the μ-opioid receptor (Ki = 2.0 ± 0.7 nM) and significantly lower affinities for δ- and κ-opioid receptors []. It effectively inhibits electrically induced contractions in the mouse isolated vas deferens, indicating agonist activity at the μ-opioid receptor []. Studies in rats demonstrate that DPI-221 increases the micturition interval, suggesting its potential as a therapeutic agent for bladder activity modulation [].
Compound Description: JNJ-46356479 acts as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2) []. It exhibits improved solubility compared to previous mGlu2 PAMs while retaining good functional activity. JNJ-46356479 represents a promising lead for treating multiple central nervous system disorders due to its balanced profile and improved drug-like properties [].
Compound Description: [11C]Preladenant is a radiolabeled compound designed for positron emission tomography (PET) imaging of cerebral adenosine A2A receptors (A2ARs) []. It exhibits favorable brain kinetics and distribution patterns consistent with A2ARs, particularly in the striatum [], making it suitable for studying A2ARs in vivo.
Compound Description: AS-3201 is a highly potent aldose reductase inhibitor (ARI) exhibiting ten times greater potency in inhibiting aldose reductase (IC50 = 1.5 × 10−8 M) compared to its (+)-enantiomer []. It effectively inhibits sorbitol accumulation in the sciatic nerve of diabetic rats, showcasing a 500-fold increase in in vivo activity compared to its (+)-enantiomer []. These properties led to its selection as a candidate for clinical development for treating diabetic complications [].
6-Chloro-2-[1-piperazinyl]-pyrazine (MK-212)
Compound Description: MK-212 acts as a serotonin agonist with a primary affinity for 5-HT1C receptors [, ]. It induces various endocrine responses, including increased plasma oxytocin, adrenocorticotropic hormone, and prolactin levels []. Chronic administration of antidepressants like fluoxetine and desipramine can potentiate MK-212's effects on these hormones, suggesting complex interactions with serotonergic systems []. Additionally, MK-212 demonstrates an anorectic effect in rats, primarily attributed to its interaction with central 5-HT neurons [].
7‐(2‐fluorobenzyl)‐4‐(substituted)‐7‐H‐imidazo[4,5‐d −1,2,3‐triazines and -7H‐pyrazolo[3,4‐d]‐1,2,3‐triazines
Compound Description: This series of compounds were synthesized as analogs of the anticonvulsant drug BW 78U79 (9-(2-fluorobenzyl)-6-methylamino-9H-purine) []. These analogs aimed to investigate the impact of replacing the purine core with imidazo[4,5-d]-1,2,3-triazine or pyrazolo[3,4-d]-1,2,3-triazine on anticonvulsant activity [].
Compound Description: PF-06700841 is a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), key enzymes in cytokine signaling pathways []. This selectivity profile makes it a potential therapeutic agent for treating autoimmune diseases []. Preclinical studies have demonstrated its efficacy in various disease models, leading to its advancement into Phase II clinical trials for conditions like psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis [].
Relevance: While structurally distinct from the target compound, 2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol, PF-06700841 emerged from a research program that initially investigated conformationally constrained piperazinyl-pyrimidine Type 1 ATP site inhibitors []. This shared initial focus on piperazinyl-containing compounds highlights the potential for this chemical class to yield diverse biological activities and therapeutic applications.
4-Phenyl-2-(1-piperazinyl)quinolines
Compound Description: This series of compounds was designed as potential antiulcer agents []. They exhibit varying degrees of inhibitory effects on reserpine-induced hypothermia and gastric ulcers caused by stress or ethanol []. Structure-activity relationship studies within this series revealed that specific substitutions on the piperazine ring could lead to selective activity against either stress- or ethanol-induced ulcers [].
8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives
Compound Description: This series of pyrido(2,3-d)pyrimidine derivatives was investigated for their antibacterial activity []. Compounds within this series, particularly those with 8-ethyl or 8-vinyl substituents, showed potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the activity of the reference compound piromidic acid [].
Compound Description: This compound exhibited neuroleptic-like activity comparable to chlorpromazine, a typical antipsychotic drug []. Its pharmacological profile includes inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response []. It also demonstrated potent antagonism against apomorphine-induced emesis [], suggesting antidopaminergic properties.
Compound Description: 5w showed potent anticonvulsive activity comparable to carbamazepine and phenytoin []. It also displayed significant antihypoxic activity, suggesting a potential link between these two pharmacological effects []. Due to its potent antiepileptic properties and favorable side effect profile, 5w emerged as a promising candidate for further drug development [].
4-Alkoxy-2-(1-piperazinyl)quinazoline Derivatives
Compound Description: This group of compounds was investigated for their nootropic potential []. One notable compound, 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline, demonstrated potent antiamnestic activity by reversing scopolamine-induced learning impairment in a passive avoidance task []. It also exhibited anticonvulsive and antihypoxic activities, making it a promising candidate for further development as a nootropic agent [].
Compound Description: SM-9018 demonstrates antipsychotic activity by selectively binding to dopamine D2 receptors []. It exhibits greater potency and selectivity compared to tiospirone, a reference antipsychotic drug []. Based on its preclinical profile, SM-9018 entered clinical evaluation as a potential treatment for psychotic disorders [].
Compound Description: NBD-PZ is a fluorescent dye that exhibits pH-dependent fluorescence, with increased intensity at pH ≤ 7.0 []. This property enables its use for visualizing lysosomes in live cells, offering a cost-effective alternative to commercially available lysosomal probes []. NBD-PZ reacts with carboxylic acids in the presence of condensing agents, facilitating fluorescence detection of the resulting derivatives in chromatography and electrophoresis techniques [].
Compound Description: These enantiomers act as chiral DNA gyrase inhibitors, exhibiting antimicrobial activity []. The (-)-(1'S,2'R) enantiomer demonstrates higher potency compared to the (+)-(1'R,2'S) enantiomer []. These enantiomers retain significant antimicrobial potency against Gram-positive bacteria, while Gram-negative bacteria display reduced sensitivity [].
Compound Description: BW 78U79 serves as a potent anticonvulsant agent []. Analogues with isosteric replacements of the imidazole ring were synthesized to investigate the structure-activity relationship []. Additionally, various aryl and 6-alkylamino substitutions were explored to optimize anticonvulsant activity [].
2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] Derivatives of Pyrrolo[3,4-c]pyrrole
Compound Description: This series of 15 newly synthesized compounds was designed and evaluated for anti-inflammatory activity []. These derivatives showed inhibitory effects on cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipooxygenase (LOX) enzymes []. Molecular docking simulations supported the experimental findings and provided insights into the interactions between the compounds and the target enzymes [].
Benzimidazole and Benzothiazole Derivatives Bearing a 1,2,3-triazole Ring System
Compound Description: This study focused on synthesizing and evaluating a series of 20 novel benzimidazole and benzothiazole derivatives for their inhibitory activity against acetylcholinesterase (AChE) []. Among these derivatives, 13 exhibited some degree of AChE inhibition []. Notably, a compound containing a 1-(2-fluorobenzyl)-1,2,3-triazole linked to a benzimidazole group displayed the most potent inhibitory activity (84% inhibition at 100 μM) [].
Quinazolinone Derivatives Containing a 1,2,4-triazolylthioether Moiety
Compound Description: This research involved synthesizing and evaluating a novel series of quinazolinone derivatives for their antimicrobial properties []. The study demonstrated that some of these compounds exhibited promising activity against various bacterial and fungal species []. Specifically, compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one showed superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to the commercial bactericide bismerthiazol [].
8-(1-Piperazinyl)imidazo[1,2-a]pyrazines
Compound Description: This group of compounds was designed and synthesized to investigate their potential as hypoglycemic agents []. The researchers explored various alkyl and halo substitutions on the imidazo[1,2-a]pyrazine core to understand their impact on binding affinities to adrenergic receptors (α1, α2, β1, and β2) and blood glucose-lowering effects in obese, hyperglycemic mice [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.